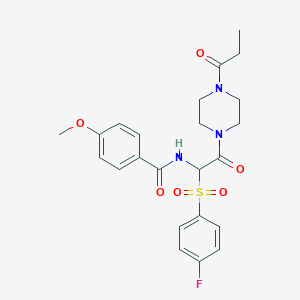

N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide

Description

N-(1-((4-Fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a synthetic organic compound characterized by a 4-methoxybenzamide core linked to a 4-fluorophenylsulfonyl group and a propionylpiperazine moiety. Its structure integrates sulfonamide, fluorinated aromatic, and piperazine functionalities, which are common in pharmaceuticals targeting enzymes or receptors. This compound’s design likely aims to balance solubility, bioavailability, and target affinity, leveraging the electronic effects of the 4-fluorophenyl group and the conformational flexibility of the piperazine ring .

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O6S/c1-3-20(28)26-12-14-27(15-13-26)23(30)22(34(31,32)19-10-6-17(24)7-11-19)25-21(29)16-4-8-18(33-2)9-5-16/h4-11,22H,3,12-15H2,1-2H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGPEYTWFSYYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Sulfonamide moiety : Known for its antibacterial properties.

- Piperazine ring : Associated with various pharmacological effects including anxiolytic and antidepressant activities.

- Methoxybenzamide group : Implicated in enhancing bioactivity and solubility.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating IC50 values as low as 2.14 µM against urease, a key enzyme in bacterial metabolism .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. The inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections. The reported IC50 values for various derivatives suggest strong inhibitory effects, indicating that this compound could be a lead in developing new therapeutic agents .

Anticancer Properties

The sulfonamide functionality has been linked to anticancer activities. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine ring may enhance these effects by modulating neurotransmitter systems involved in cancer progression .

The biological activities of this compound can be attributed to several mechanisms:

- Binding Affinity : The compound demonstrates strong binding interactions with target proteins, such as bovine serum albumin (BSA), which can influence its pharmacokinetics and bioavailability.

- Molecular Docking Studies : Computational studies suggest that the compound interacts favorably with active sites of key enzymes, enhancing its inhibitory potential .

- Cellular Uptake : The structural features facilitate cellular uptake, allowing for effective concentrations within target tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Wani et al. (2017) | Demonstrated significant antibacterial activity against multiple strains with varying IC50 values. |

| Kumar et al. (2009) | Reported anticancer properties linked to sulfonamide derivatives, highlighting their potential in chemotherapy. |

| Aziz-ur-Rehman et al. (2011) | Discussed the enzyme inhibition profile, particularly focusing on urease and AChE inhibitors derived from similar structures. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Sulfonamide Motifs

Compounds such as N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) () share the piperazine-sulfonamide framework but differ in substituents. Key comparisons include:

The propionyl group in the target compound may improve aqueous solubility compared to the lipophilic benzhydryl group in 6l .

Fluorophenylsulfonyl-Containing Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () feature fluorophenylsulfonyl groups but incorporate triazole rings instead of benzamide. The target compound’s 4-methoxybenzamide moiety may enhance π-π stacking interactions in biological targets compared to the triazole-thione system. IR data () shows νC=O at 1663–1682 cm⁻¹ for hydrazinecarbothioamides, whereas the target compound’s carbonyl (amide C=O) would resonate similarly, confirmed via NMR .

Methoxybenzamide Analogues

Simpler derivatives such as N-(4-Fluorophenyl)-4-methoxybenzamide (AB3820) () lack the sulfonyl-piperazine chain but share the 4-methoxybenzamide core. Key differences:

The target compound’s extended structure may confer higher selectivity for enzymes like BACE1 () compared to AB3820, which lacks sulfonyl and piperazine pharmacophores .

Piperazine-Based Enzyme Inhibitors

The BACE1 inhibitor ZPX394 () contains a 4-fluorophenyl group and sulfonamide but uses a pyrazolo-pyrimidine core. While ZPX394 achieves nanomolar inhibition via hydrophobic interactions, the target compound’s propionylpiperazine could mimic similar binding modes by occupying adjacent pockets in enzymatic active sites .

Research Findings and Data Tables

Physicochemical Properties

Q & A

(Basic) What are the optimal synthetic routes for N-(1-((4-fluorophenyl)sulfonyl)-2-oxo-2-(4-propionylpiperazin-1-yl)ethyl)-4-methoxybenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 4-fluorophenylsulfonyl chloride with a piperazine derivative (e.g., 4-propionylpiperazine) under basic conditions (e.g., KCO) in polar aprotic solvents like acetonitrile .

- Step 2 : Introduction of the methoxybenzamide moiety via nucleophilic substitution or amidation, often requiring controlled temperatures (40–60°C) and catalysts such as HATU .

- Step 3 : Final purification via column chromatography or recrystallization to achieve >95% purity .

Key solvents : Dioxane and acetonitrile are preferred for their ability to dissolve polar/non-polar intermediates .

(Basic) Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl/amide carbonyl signals (δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 518.18) .

- X-ray Diffraction : Monoclinic crystal systems with lattice parameters (a = 10.2 Å, b = 12.5 Å) validate bond lengths and angles .

(Basic) What safety precautions are recommended for handling this compound?

- GHS Hazards : Acute toxicity (Oral Category 4), skin corrosion (Category 1B), and respiratory irritation .

- Protective Measures : Use nitrile gloves, FFP3 respirators, and fume hoods to avoid dust/aerosol formation .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources .

(Advanced) How can researchers analyze the reactivity of the sulfonamide group in this compound?

- Kinetic Studies : Monitor hydrolysis rates under varying pH (1–13) using HPLC to assess stability .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic sites for nucleophilic attack .

- Mechanistic Probes : Use isotopic labeling (O) to trace sulfonamide cleavage pathways .

(Advanced) How does the compound’s stability vary under different pH and temperature conditions?

- Thermal Stability : TGA/DSC analysis shows decomposition above 220°C, with optimal storage below 25°C .

- pH Stability : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the sulfonamide group; stable in neutral/basic buffers (pH 7–9) .

- Stress Testing : Expose to UV light (ICH Q1B guidelines) to assess photodegradation products .

(Advanced) How can contradictions in solubility data be resolved?

- DSC Analysis : Identify polymorphic forms (e.g., Form I vs. II) that alter solubility profiles .

- Co-solvent Screening : Test binary solvent systems (e.g., DMSO:water) to enhance dissolution .

- Hansen Solubility Parameters : Calculate HSP values to predict compatibility with excipients .

(Advanced) What strategies are used to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify the 4-methoxybenzamide or piperazine moieties to assess impact on bioactivity .

- In Silico Docking : AutoDock Vina predicts binding affinities to targets like serotonin receptors (e.g., 5-HT) .

- Pharmacophore Mapping : Highlight critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions .

(Advanced) How should in vitro assays be designed to evaluate its pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .

(Advanced) What computational methods predict interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) over 100 ns trajectories .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets .

- QSAR Models : Use 2D/3D descriptors (e.g., logP, topological polar surface area) to correlate structure with activity .

(Advanced) What challenges arise in purifying this compound, and how are they addressed?

- Challenge 1 : Co-elution of byproducts in silica chromatography.

Solution : Switch to reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water = 70:30) . - Challenge 2 : Low crystallinity due to flexible piperazine ring.

Solution : Use anti-solvent crystallization (e.g., hexane) with seeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.